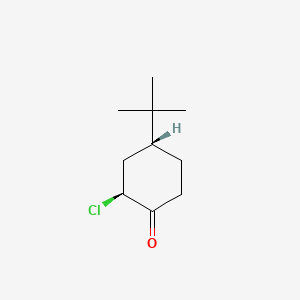
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is a chiral compound with a unique structure that includes a tert-butyl group and a chlorine atom attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the chlorination of a cyclohexanone derivative followed by the introduction of the tert-butyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often include the use of Lewis acids such as aluminum chloride to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted cyclohexanone derivatives.
Scientific Research Applications
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved can vary, but typically include modulation of biochemical processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-methylproline: Another chiral compound with a similar structure but different functional groups.
(2S,4R)-4-fluoroglutamine: A compound used in PET imaging with a similar stereochemistry.
(2S,4R)-4-hydroxyproline: A compound with hydroxyl groups instead of chlorine and tert-butyl groups.
Uniqueness
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct chemical reactivity and biological activity compared to other similar compounds. Its tert-butyl group provides steric hindrance, while the chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Biological Activity
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one, a cyclic ketone with a unique stereochemistry, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active compounds and is being investigated for its effects on different biological systems.
- Molecular Formula : C10H17ClO
- Molecular Weight : 188.7 g/mol
- CAS Number : 117408-98-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission, which could have implications in treating neurodegenerative diseases such as Alzheimer's disease .
Pharmacological Effects
- Neuroprotective Effects :
- Antimicrobial Activity :
- Cytotoxicity :
Data Tables
Case Study 1: Neuroprotection
In a study assessing the neuroprotective effects of this compound, researchers found that the compound significantly reduced cell death in neuronal cultures exposed to oxidative stress. The mechanism was linked to the inhibition of AChE and subsequent reduction in acetylcholine breakdown, leading to enhanced cholinergic signaling and neuroprotection.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development into a topical antimicrobial agent.
Research Findings
Recent research highlights the need for further exploration into the structure-activity relationships (SAR) of this compound. Variations in substituents around the cyclohexane ring could lead to enhanced potency and selectivity for specific biological targets. Computational models are being employed to predict interactions with various receptors and enzymes.
Properties
CAS No. |
15175-18-5 |
|---|---|
Molecular Formula |
C10H17ClO |
Molecular Weight |
188.69 g/mol |
IUPAC Name |
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one |
InChI |
InChI=1S/C10H17ClO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
InChI Key |
FJAHXLMRHNSHHX-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCC(=O)[C@H](C1)Cl |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















